molecular formula C8H11ClN2O2 B15181482 Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride CAS No. 56527-76-5

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride

Cat. No.: B15181482
CAS No.: 56527-76-5
M. Wt: 202.64 g/mol
InChI Key: PTBXNJNHVLMWQK-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is also known by other names such as N,N-Dimethyl-4-nitroaniline hydrochloride. This compound is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride typically involves the nitration of N,N-dimethylaniline. The process can be summarized as follows:

    Nitration: N,N-Dimethylaniline is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the para position relative to the dimethylamino group.

    Isolation: The resulting product, N,N-dimethyl-4-nitroaniline, is then isolated and purified.

    Formation of Hydrochloride Salt: The purified N,N-dimethyl-4-nitroaniline is reacted with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Hydrogen peroxide.

    Nitrating Mixture: Concentrated sulfuric acid and nitric acid.

Major Products Formed

    Reduction: N,N-Dimethyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N,N-Dimethyl-4-nitroaniline N-oxide.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar structure but without the hydrochloride salt.

    N-Methyl-4-nitroaniline: Contains a single methyl group instead of two.

    4-Nitroaniline: Lacks the dimethylamino group.

Uniqueness

Benzenamine, N,N-dimethyl-4-nitro-, monohydrochloride is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

56527-76-5

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

N,N-dimethyl-4-nitroaniline;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-9(2)7-3-5-8(6-4-7)10(11)12;/h3-6H,1-2H3;1H

InChI Key

PTBXNJNHVLMWQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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